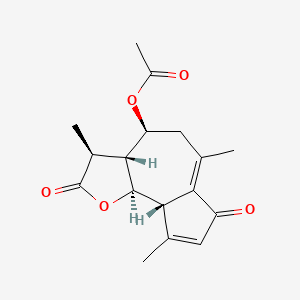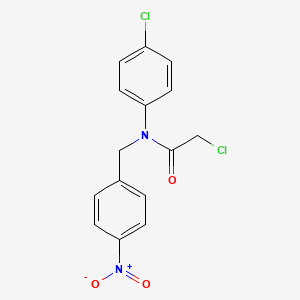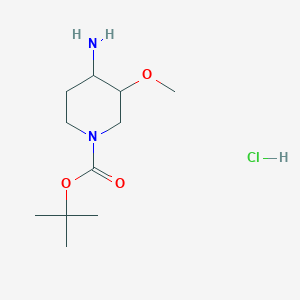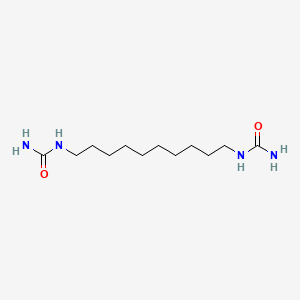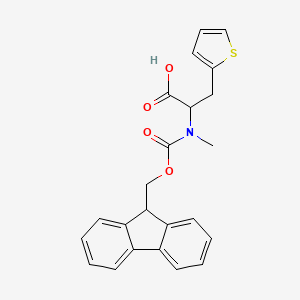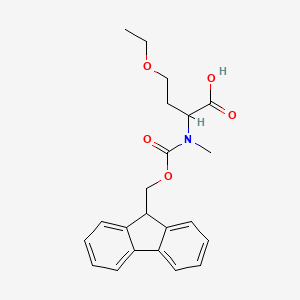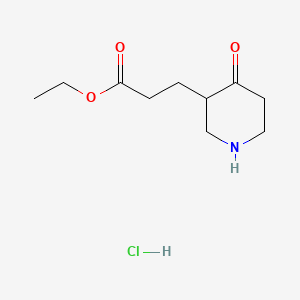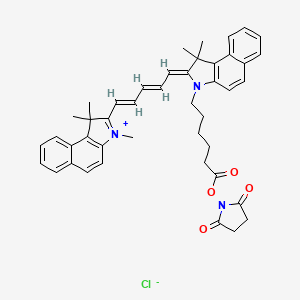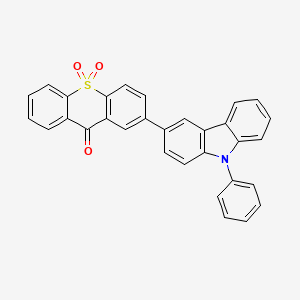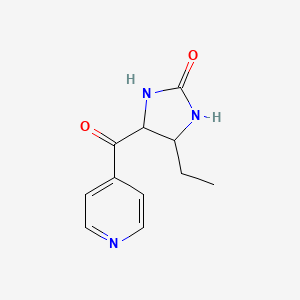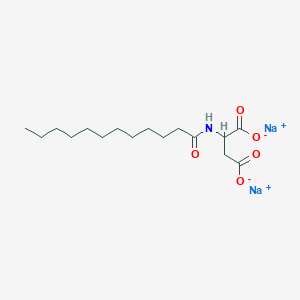
Sodium lauroyl aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium lauroyl aspartate is a compound widely used in the cosmetic and personal care industry. It is a surfactant derived from the amino acid aspartic acid and lauric acid. This compound is known for its mildness and compatibility with the skin, making it a popular ingredient in various cleansing and conditioning products .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Natriumlauroylaspartat wird durch Acylierung von Asparaginsäure mit Laurinsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators und erfolgt unter kontrollierten Temperaturbedingungen, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess kann wie folgt zusammengefasst werden:
Reaktion von Asparaginsäure und Laurinsäure: Asparaginsäure wird in Gegenwart eines Katalysators mit Laurinsäure umgesetzt.
Neutralisation: Das resultierende Produkt wird mit Natriumhydroxid neutralisiert, um Natriumlauroylaspartat zu bilden.
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Natriumlauroylaspartat großtechnische Reaktoren, in denen die Reaktanten unter kontrollierten Bedingungen gemischt und erhitzt werden. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Schritte beinhalten:
Mischen und Erhitzen: Asparaginsäure und Laurinsäure werden in einem Reaktor gemischt und auf die gewünschte Temperatur erhitzt.
Katalyse: Ein Katalysator wird hinzugefügt, um die Reaktion zu erleichtern.
Neutralisation und Reinigung: Das Produkt wird mit Natriumhydroxid neutralisiert und gereinigt, um alle Verunreinigungen zu entfernen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Natriumlauroylaspartat unterliegt hauptsächlich Reaktionen, die typisch für Tenside sind, darunter:
Hydrolyse: In wässrigen Lösungen kann es hydrolysieren, um Asparaginsäure und Laurinsäure freizusetzen.
Oxidation und Reduktion: Es ist relativ stabil und unterliegt unter normalen Bedingungen keiner signifikanten Oxidation oder Reduktion.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Säuren oder Basen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser und milde saure oder basische Bedingungen.
Substitution: Starke Säuren oder Basen, erhöhte Temperaturen.
Hauptprodukte, die gebildet werden:
Hydrolyse: Asparaginsäure und Laurinsäure.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Natriumlauroylaspartat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Tensid in verschiedenen chemischen Reaktionen verwendet, um die Löslichkeit und Reaktionsgeschwindigkeit zu verbessern.
Biologie: In Zellkultur- und molekularbiologischen Experimenten als mildes Detergens eingesetzt.
Medizin: Aufgrund seiner Biokompatibilität und Milde wird es für seine potenzielle Verwendung in Arzneimittel-Abgabesystemen untersucht.
Industrie: Weit verbreitet in der Formulierung von Körperpflegeprodukten wie Shampoos, Spülungen und Gesichtsreinigern
5. Wirkmechanismus
Natriumlauroylaspartat übt seine Wirkungen hauptsächlich durch seine Tensid-Eigenschaften aus. Es reduziert die Oberflächenspannung wässriger Lösungen, was ein besseres Ausbreiten und Mischen von Inhaltsstoffen ermöglicht. Diese Eigenschaft macht es effektiv in Reinigungs- und Konditionierungsanwendungen. Die molekularen Zielstrukturen sind die Lipiddoppelschichten von Zellmembranen, wo es die Membranstruktur stören kann, um die Penetration anderer Inhaltsstoffe zu verbessern .
Ähnliche Verbindungen:
Natriumlauroyllactylat: Ein weiteres mildes Tensid, das in Körperpflegeprodukten verwendet wird. Es ist aus Milchsäure und Laurinsäure gewonnen.
Natriumlauroyglutamat: Ein Tensid, das aus Glutaminsäure und Laurinsäure gewonnen wird, bekannt für seine Milde und Hautverträglichkeit
Vergleich:
Milde: Natriumlauroylaspartat ist in Bezug auf Milde und Hautverträglichkeit vergleichbar mit Natriumlauroyllactylat und Natriumlauroyglutamat.
Anwendungen: Alle drei Verbindungen werden in Körperpflegeprodukten verwendet, aber Natriumlauroylaspartat wird aufgrund seiner hervorragenden Reinigungseigenschaften besonders bevorzugt.
Einzigartigkeit: Natriumlauroylaspartat zeichnet sich durch seine spezifische Kombination aus Asparaginsäure und Laurinsäure aus, die ein einzigartiges Gleichgewicht aus Reinigungs- und Konditionierungseigenschaften bietet
Wirkmechanismus
Sodium lauroyl aspartate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better spreading and mixing of ingredients. This property makes it effective in cleansing and conditioning applications. The molecular targets include the lipid bilayers of cell membranes, where it can disrupt the membrane structure to enhance the penetration of other ingredients .
Vergleich Mit ähnlichen Verbindungen
Sodium lauroyl lactylate: Another mild surfactant used in personal care products. It is derived from lactic acid and lauric acid.
Sodium lauroyl glutamate: A surfactant derived from glutamic acid and lauric acid, known for its mildness and skin compatibility
Comparison:
Mildness: Sodium lauroyl aspartate is comparable to sodium lauroyl lactylate and sodium lauroyl glutamate in terms of mildness and skin compatibility.
Applications: All three compounds are used in personal care products, but this compound is particularly favored for its excellent cleansing properties.
Uniqueness: this compound stands out due to its specific combination of aspartic acid and lauric acid, which provides a unique balance of cleansing and conditioning properties
Eigenschaften
Molekularformel |
C16H27NNa2O5 |
|---|---|
Molekulargewicht |
359.37 g/mol |
IUPAC-Name |
disodium;2-(dodecanoylamino)butanedioate |
InChI |
InChI=1S/C16H29NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);;/q;2*+1/p-2 |
InChI-Schlüssel |
WUIVWRSHESPBPX-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


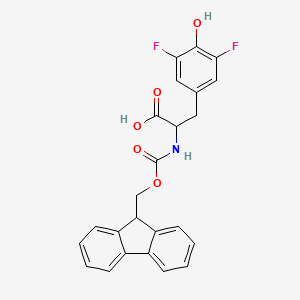
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
